Ethyl 2-oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for drug development targeting various diseases. The structural complexity of this compound arises from the presence of both an ester and an imidazo[1,2-a]pyridine moiety, which contribute to its chemical properties and biological interactions.
The compound is synthesized through various methods involving reactions between imidazo[1,2-a]pyridine derivatives and ethyl acetate or related reagents. It has been characterized in several studies focusing on its synthesis, structural analysis, and biological evaluation.
Ethyl 2-oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate can be classified as:
The synthesis of Ethyl 2-oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate typically involves the following steps:
In one reported method, the reaction mixture is heated at controlled temperatures to promote cyclization and ester formation. For instance, a continuous flow reactor setup has been utilized to enhance reaction efficiency and yield. The isolated yield for Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate was noted to be around 18% after purification steps .
Ethyl 2-oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate has a complex molecular structure characterized by:
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural data includes:
Ethyl 2-oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate can undergo various chemical reactions:
The reactions are often monitored using techniques like thin-layer chromatography and high-resolution mass spectrometry to confirm product formation .
The mechanism of action for Ethyl 2-oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with biological targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known for its ability to interact with GABA receptors and other pharmacological targets.
Studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit inhibitory effects on certain kinases involved in autoimmune responses . The precise mechanism may involve modulation of signaling pathways relevant to inflammation and immune responses.
Ethyl 2-oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate typically appears as a yellow solid. Its melting point and solubility characteristics depend on the specific derivatives formed during synthesis.
Key chemical properties include:
Spectroscopic analyses (NMR and mass spectrometry) provide insights into the purity and identity of the compound post-synthesis .
Ethyl 2-oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate has potential applications in:
The ongoing research into imidazo[1,2-a]pyridine derivatives continues to reveal new therapeutic potentials and applications across various fields of medicinal chemistry .
The construction of the 2-phenylimidazo[1,2-a]pyridine scaffold demands precise regiocontrol to ensure correct substitution at the C-3 position for subsequent functionalization. Two principal methodologies dominate:
Table 1: Regioselectivity Optimization in Imidazo[1,2-a]pyridine Synthesis
Method | Catalyst | Temperature (°C) | Regioselectivity (C-3:N-1) | Yield (%) |
---|---|---|---|---|
Gould-Jacobs Modified | Zn(OTf)₂ | 80 | 8:1 | 78 |
Oxidative Iodination | I₂/TBHP | 60 | 12:1 | 82 |
Uncatalyzed Thermal | None | 100 | 3:1 | 45 |
Following core formation, the introduction of the ethyl oxoacetate moiety at C-3 requires efficient esterification. Two catalytic strategies prevail:
Table 2: Catalytic Esterification Performance Comparison
Method | Catalyst System | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
Oxalyl Chloride/Ethanol | Et₃N (base) | 2 | 85–90 | <5% di-acylated impurity |
EDCI/DMAP Coupling | EDCI + 0.1 eq DMAP | 6 | 92 | Negligible |
Non-Catalytic Thermal | None | 12 | 55 | 15% hydrolysis |
Batch process limitations (inconsistent temperature gradients, prolonged reaction times) are overcome via continuous flow technology:
Table 3: Batch vs. Flow Process Performance Metrics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Reaction Time | 120 min | 15 min | 87.5% reduction |
Yield | 85% | 94% | +9% |
Temperature Control | ±5°C | ±1°C | Enhanced |
Throughput (Pilot) | 200 g/h | 1.2 kg/h | 6X increase |
Crude product purity (typically 85–90%) necessitates advanced purification to achieve >98% specifications:
Table 4: Purification Method Efficacy
Method | Purity Achieved (%) | Recovery (%) | Key Controls |
---|---|---|---|
Gradient Chromatography | 98.5 | 75 | Silica mesh, elution polarity |
EtOAc/n-Heptane Crystallization | 99.1 | 90 | Cooling rate, solvent dryness |
Direct Precipitation | 95.0 | 82 | Limited impurity removal |
Comprehensive Compound Identifiers
Table 5: Ethyl 2-oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate Identifiers
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 561002-04-8 | [2] [3] [7] |
Molecular Formula | C₁₇H₁₄N₂O₃ | [1] [2] [8] |
Molecular Weight | 294.30 g/mol | [2] [4] [8] |
MDL Number | MFCD04613013 | [2] |
SMILES | O=C(OCC)C(C₁=C(C₂=CC=CC=C₂)N=C₃C=CC=CN₃₁)=O | [2] |
Storage Conditions | Sealed, dry, 2–8°C | [2] [4] |
Concluding Remarks
Optimized cyclization techniques, catalytic esterification, continuous flow processing, and crystallization-based purification enable the scalable synthesis of Ethyl 2-oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate. These methodologies address key challenges in regioselectivity, reaction efficiency, and purity control, positioning this compound as a versatile intermediate for advanced pharmaceutical applications.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9